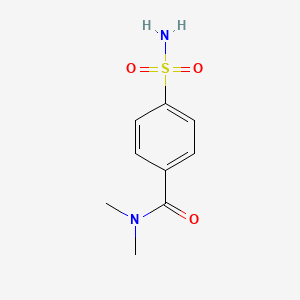

N,N-dimethyl-4-sulfamoylbenzamide

描述

N,N-Dimethyl-4-sulfamoylbenzamide is an organic compound with the empirical formula C9H12N2O3S and a molecular weight of 228.27 g/mol . It is a solid at room temperature and is known for its applications in various scientific fields.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dimethyl-4-sulfamoylbenzamide typically involves the reaction of 4-aminobenzamide with dimethyl sulfate in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the amine group of 4-aminobenzamide reacts with dimethyl sulfate to form the dimethylated product.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, where the sulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous medium.

Major Products:

Oxidation: Sulfonic acid derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted benzamides depending on the nucleophile used.

科学研究应用

Pharmaceutical Applications

Antiviral Activity

N,N-Dimethyl-4-sulfamoylbenzamide has shown promising antiviral properties, particularly against the hepatitis B virus (HBV). Research indicates that it inhibits the assembly of HBV capsids, disrupting viral replication processes. This mechanism involves interference with the structural integrity of viral proteins, making it a candidate for therapeutic interventions against viral infections .

Anti-inflammatory and Antibacterial Properties

Beyond its antiviral capabilities, this compound exhibits potential anti-inflammatory and antibacterial effects. Studies indicate that derivatives of sulfamoylbenzamides can inhibit various bacterial strains, including Gram-positive and Gram-negative bacteria. The structure-activity relationship suggests that modifications to the aromatic ring can enhance biological activity while reducing toxicity .

Agricultural Chemistry

Herbicide Development

this compound serves as an intermediate in synthesizing herbicides. Its unique chemical structure allows effective interaction with biological systems, which is vital for developing crop protection agents . The compound's ability to inhibit specific metabolic pathways in plants makes it valuable in agricultural applications.

Chemical Synthesis Applications

Reagent in Organic Synthesis

In organic chemistry, this compound is utilized as a reagent for synthesizing more complex molecules. Its functional groups enable various chemical reactions, including oxidation and substitution, facilitating the development of new compounds with tailored properties.

Case Studies

Several studies have documented the efficacy of this compound derivatives:

- Hepatitis B Virus Inhibition : A study demonstrated that sulfamoylbenzamide derivatives significantly reduced cytoplasmic HBV DNA levels in cell culture assays, highlighting their potential as antiviral agents .

- Antibacterial Activity : Another research effort focused on synthesizing various sulfamoylbenzamide derivatives, revealing strong antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to established antibiotics like vancomycin .

作用机制

The mechanism by which N,N-dimethyl-4-sulfamoylbenzamide exerts its effects involves its interaction with specific molecular targets, such as enzymes. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing the substrate from accessing the site and inhibiting the enzyme’s activity. This interaction can affect various biochemical pathways, leading to the desired therapeutic or experimental outcomes.

相似化合物的比较

- N,N-Dimethyl-3-sulfamoylbenzamide

- 4-Chloro-N,N-dimethyl-3-sulfamoylbenzamide

- 2-Fluoro-5-sulfamoylbenzamide

Comparison: N,N-Dimethyl-4-sulfamoylbenzamide is unique due to its specific substitution pattern on the benzamide ring, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and potency in enzyme inhibition, making it a valuable compound for specific applications in research and industry.

生物活性

N,N-Dimethyl-4-sulfamoylbenzamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by its sulfonamide group, exhibits a range of biological effects, primarily through enzyme inhibition and interactions with various biological targets.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : C10H12N2O3S

- Molecular Weight : 240.28 g/mol

The presence of the sulfamoyl group is critical for its biological activity, as it is known to interact with enzymes involved in metabolic pathways.

The primary mechanism of action for this compound involves its role as an enzyme inhibitor . It binds to the active sites of specific enzymes, preventing substrate access and thereby inhibiting enzymatic activity. This inhibition can disrupt various biochemical pathways, leading to therapeutic effects in different biological systems .

1. Enzyme Inhibition

Research indicates that this compound inhibits key enzymes involved in metabolic processes. For example, studies have shown that it can inhibit dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria, leading to antibacterial effects.

2. Antiviral Activity

Recent studies have explored its potential as an antiviral agent. A notable investigation demonstrated that sulfamoylbenzamide derivatives, including this compound, inhibit the assembly of hepatitis B virus (HBV) nucleocapsids. This action disrupts viral replication and reduces the secretion of viral antigens .

3. Antibacterial Properties

The compound's sulfonamide moiety confers significant antibacterial properties. By acting as a competitive inhibitor of bacterial dihydropteroate synthase, it disrupts bacterial growth and replication, making it a candidate for treating various bacterial infections .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential. The compound is expected to exhibit favorable absorption and distribution characteristics due to its small molecular size and polar functional groups. However, further studies are required to elucidate its metabolic pathways and potential toxicity profiles.

属性

IUPAC Name |

N,N-dimethyl-4-sulfamoylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3S/c1-11(2)9(12)7-3-5-8(6-4-7)15(10,13)14/h3-6H,1-2H3,(H2,10,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PATCOXOSYWGZRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)C1=CC=C(C=C1)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60438587 | |

| Record name | N,N-dimethyl-4-sulfamoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38576-77-1 | |

| Record name | N,N-dimethyl-4-sulfamoylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60438587 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。